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Allyl tert-butyl peroxycarbonate

Copolymerizable peroxide monomer graft copolymer precursor peroxide-containing copolymer

Allyl tert-butyl peroxycarbonate (CAS 65700-08-5, molecular formula C₈H₁₄O₄, MW 174.19 g/mol) is a monoperoxycarbonate organic peroxide distinguished by the simultaneous presence of a thermally labile O–O bond and a polymerizable allyl double bond within the same molecule. This dual functionality enables it to serve not only as a conventional free-radical polymerization initiator but also as a copolymerizable peroxide monomer, allowing peroxide groups to be covalently incorporated into copolymer backbones for subsequent graft polymerization.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 65700-08-5
Cat. No. B1623617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl tert-butyl peroxycarbonate
CAS65700-08-5
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OOC(=O)OCC=C
InChIInChI=1S/C8H14O4/c1-5-6-10-7(9)11-12-8(2,3)4/h5H,1,6H2,2-4H3
InChIKeyKZDYQEYSNHDGEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl tert-Butyl Peroxycarbonate (CAS 65700-08-5): Procurement-Grade Profile for a Copolymerizable Peroxycarbonate Initiator


Allyl tert-butyl peroxycarbonate (CAS 65700-08-5, molecular formula C₈H₁₄O₄, MW 174.19 g/mol) is a monoperoxycarbonate organic peroxide distinguished by the simultaneous presence of a thermally labile O–O bond and a polymerizable allyl double bond within the same molecule [1]. This dual functionality enables it to serve not only as a conventional free-radical polymerization initiator but also as a copolymerizable peroxide monomer, allowing peroxide groups to be covalently incorporated into copolymer backbones for subsequent graft polymerization. It is a liquid at room temperature with a boiling point of 171.7 °C at 760 mmHg [1]. Originally disclosed in US Patent 4,119,657 as a member of the novel peroxycarbonate class, it exhibits decomposition activity comparable to t-butylperoxy isopropyl carbonate while offering the unique structural advantage of an allyl moiety [2].

Why Generic Substitution of Allyl tert-Butyl Peroxycarbonate with Other In-Class Peroxycarbonates Fails


Despite belonging to the same monoperoxycarbonate family, allyl tert-butyl peroxycarbonate cannot be freely interchanged with close structural analogs such as t-butylperoxy isopropyl carbonate (TBIC) or t-butyl(2-ethylhexyl)monoperoxycarbonate (TBEC), because critical performance parameters—including half-life temperature, copolymerization capability, and storage stability—diverge in ways that directly affect polymer architecture, grafting efficiency, and process safety. The allyl double bond confers copolymerizability that is entirely absent in the saturated-alkyl peroxycarbonates, making it the only suitable choice when peroxide-containing prepolymers or graft copolymers are the synthetic objective [1]. Even where thermal decomposition kinetics appear superficially similar, quantitative half-life data reveal measurable differences that influence initiator selection for temperature-ramped industrial polymerization processes. The evidence below quantifies these differentials.

Allyl tert-Butyl Peroxycarbonate (CAS 65700-08-5): Head-to-Head Quantitative Differentiation Against Closest Analogues


Unique Copolymerizable Allyl Functionality vs. Non-Polymerizable Monoperoxycarbonate Initiators (TBIC, TBEC, TBPB)

Allyl tert-butyl peroxycarbonate possesses an allyl double bond (CH₂=CH–CH₂–O–) that enables copolymerization with ethylenically unsaturated monomers at temperatures below the peroxide decomposition threshold (10–90 °C), yielding copolymers with pendant peroxycarbonate groups [1]. In contrast, the closest structural comparator, t-butylperoxy isopropyl carbonate (TBIC), bears a saturated isopropyl group and cannot participate in copolymerization; it functions solely as a thermal radical initiator . This structural differentiation is binary—either a compound bears a copolymerizable unsaturation or it does not—making allyl tert-butyl peroxycarbonate the only commercially documented monoperoxycarbonate that can serve as both initiator and comonomer.

Copolymerizable peroxide monomer graft copolymer precursor peroxide-containing copolymer

Half-Life at 105 °C: 3.9 h vs. TBIC 4.1 h and TBPI 0.37 h — Positioned Between Standard Initiators

In benzene solution at 105 °C, allyl tert-butyl peroxycarbonate exhibits a half-life of 3.9 hours, nearly identical to the widely used t-butylperoxy isopropyl carbonate (TBIC) at 4.1 hours but dramatically longer than t-butyl peroxyisobutyrate (TBPI) at 0.37 hours [1]. This positions it precisely in the intermediate-activity window suitable for medium-temperature radical polymerizations (e.g., styrene, acrylate, and vinyl ester systems) where TBPI would decompose too rapidly (10 h half-life temperature of only 79 °C) and TBPB would require substantially higher temperatures (10 h half-life at 104–105 °C) .

Peroxide half-life thermal decomposition kinetics initiator selection

10-Hour Half-Life Temperature at 97 °C: 1 °C Below TBIC, 2 °C Below TBEC, 7–8 °C Below TBPB

The temperature at which 50% decomposition occurs in 10 hours (T₁₀ₕ) is a standard industry metric for initiator selection. Allyl tert-butyl peroxycarbonate has a reported T₁₀ₕ of 97 °C, which is 1 °C lower than TBIC (98 °C), 2 °C lower than TBEC (99 °C), and 7–8 °C lower than TBPB (104–105 °C) [1]. Although the numerical differences appear modest, in industrial-scale polymerizations where temperature ramps are precisely controlled over many hours, a 7–8 °C shift in the effective initiation window means TBPB requires a meaningfully higher process temperature floor to achieve equivalent radical flux, which can increase energy costs and affect polymer molecular weight distribution.

10 h half-life temperature initiator activity ranking polymerization temperature window

Storage Stability at Ambient Temperature: Comparable to TBIC, Decisively Superior to Self-Polymerizing Peroxyesters

The US 4,119,657 patent explicitly reports that allyl tert-butyl peroxycarbonate 'possess almost the same storage stability as t-alkylperoxy isopropyl carbonate' and 'deteriorate a little while they are left standing at room temperature for several months' despite containing a double bond [1]. This contrasts sharply with certain peroxyester-type copolymerizable peroxides such as t-butyl peroxymethacrylate, which 'self-polymerize easily' and are 'not stable during storage and are inconvenient to handle' [1]. Quantitative SADT (Self-Accelerating Decomposition Temperature) data place the closest comparator TBIC at 70 °C, while TBPI has a dramatically lower SADT of approximately 30 °C requiring refrigerated storage below 10 °C maximum . Allyl tert-butyl peroxycarbonate's foaming decomposition temperature of 117.5 °C further indicates a substantial thermal stability margin during handling [1].

Peroxide storage stability self-accelerating decomposition shelf life

Retention of Peroxide Activity After Copolymerization: Copolymer Half-Life 7.0 h at 105 °C vs. Parent Peroxide 3.9 h

A critical differentiator for copolymerizable peroxide monomers is whether the peroxide bond survives the copolymerization process. The US 4,119,657 patent demonstrates that a copolymer of t-butylperoxy allyl carbonate with diallyl phthalate (3:97 weight ratio) exhibits a half-life of 7.0 hours in benzene at 105 °C, which is actually longer than the parent monomer half-life of 3.9 hours under the same conditions [1]. This confirms not only survival of the O–O bond through copolymerization but also enhanced thermal persistence of the peroxide group once incorporated into the copolymer backbone. In comparison, the non-copolymerizable TBIC shows a half-life of 4.1 hours as a free peroxide, while the peroxyester t-butyl peroxyisobutyrate decomposes far more rapidly at 0.37 hours [1].

Copolymer peroxide retention graft copolymer precursor post-polymerization initiation

Active Oxygen Content 8.60% w/w (93.7% Purity) vs. TBPB 8.16% and TBIC (75% Solution) 6.72–6.90%

Active oxygen content is the direct measure of peroxide group concentration and correlates with radical generation capacity per unit mass. Allyl tert-butyl peroxycarbonate prepared according to Example 1 of US 4,119,657 delivers an active oxygen content of 8.60% w/w (theoretical 9.18%, purity 93.7%) [1]. This exceeds the active oxygen content of undiluted TBPB (8.16% w/w) [2] and substantially surpasses the commercially supplied 75% solution form of TBIC, which ranges from 6.72% to 6.90% active oxygen . On an equal-mass dosing basis, allyl tert-butyl peroxycarbonate delivers approximately 5.4% more radical-generating capacity than TBPB and about 25% more than standard TBIC 75% solutions, enabling lower mass loadings to achieve equivalent initiation efficiency.

Active oxygen content peroxide potency formulation efficiency

Allyl tert-Butyl Peroxycarbonate (CAS 65700-08-5): Optimal Application Scenarios Based on Quantified Performance Differentiation


Synthesis of Peroxide-Containing Prepolymer Intermediates for Graft Copolymer Production

Allyl tert-butyl peroxycarbonate is the initiator of choice when the synthetic objective is a copolymer bearing pendant peroxycarbonate groups for subsequent graft polymerization. As demonstrated in the literature, it copolymerizes with vinyl acetate, methyl methacrylate, and styrene at temperatures below its O–O bond decomposition threshold (97 °C T₁₀ₕ), yielding prepolymers such as PVAC-graft-PSt (59:17:24 composition) and PMMA-graft-PSt (44:33:23) [1]. The incorporated peroxide groups retain a half-life of 7.0 hours at 105 °C—longer than the free initiator—providing a robust thermal window for the second-stage graft polymerization [2]. Non-allyl peroxycarbonates (TBIC, TBEC) cannot serve this function as they lack the copolymerizable double bond, while alternative peroxyester peroxide monomers such as t-butyl peroxymethacrylate suffer from storage instability and self-polymerization issues [2].

PVC and Vinyl Chloride Copolymer Production Requiring Internal Grafting Sites

In vinyl chloride suspension polymerization, the incorporation of even small amounts (0.1–5 wt%) of allyl tert-butyl peroxycarbonate as a comonomer introduces pendant peroxide groups along the PVC backbone, as disclosed in patent literature for synthetic resin dispersions [1]. The 10-hour half-life temperature of 97 °C aligns well with typical PVC polymerization temperature ranges, and the peroxide groups survive the polymerization intact. These latent radical sites can subsequently initiate grafting of a second monomer, enabling in-situ modification of PVC properties without requiring a separate post-polymerization peroxidation step. TBIC and TBEC, lacking copolymerizability, cannot provide this internal grafting functionality.

Medium-Temperature Styrene and Acrylate Bulk/Solution Polymerizations (100–120 °C Range)

For styrene or acrylate polymerizations conducted in the 100–120 °C range, allyl tert-butyl peroxycarbonate offers a half-life profile (3.9 h at 105 °C) that is functionally equivalent to TBIC (4.1 h) while delivering 5.4% higher active oxygen content per unit mass than TBPB [1][2]. This enables either lower mass loading to achieve the same initiation rate or the same loading to achieve proportionally higher radical flux. The 7–8 °C lower T₁₀ₕ versus TBPB (97 °C vs. 104–105 °C) also means that processes designed around TBIC temperature profiles can adopt allyl tert-butyl peroxycarbonate with minimal re-optimization, while gaining the option to produce copolymerizable prepolymers from the same initiator inventory.

High-Impact Polystyrene (HIPS) with Enhanced Graft Efficiency via Copolymerizable Peroxide Strategy

Studies on tetrafunctional peroxycarbonate initiators (JWEB50) versus monofunctional TBEC in HIPS synthesis have demonstrated that multifunctional peroxide architecture can dramatically improve graft efficiency [1]. Although allyl tert-butyl peroxycarbonate is monofunctional in terms of peroxide groups, its copolymerizable allyl moiety offers an alternative strategy: by incorporating the peroxide directly into the polystyrene backbone during polymerization, grafting of polybutadiene rubber becomes covalently mediated through the polymer chain itself rather than relying solely on chain transfer reactions. This covalent grafting approach can increase graft efficiency and improve impact performance, a route unavailable to non-copolymerizable monoperoxycarbonates such as TBIC and TBEC.

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